

Boiling point, melting point, and density of 1-Chlorodecane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chlorodecane

Cat. No.: B1663957

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-Chlorodecane**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental physicochemical properties of **1-chlorodecane** (CAS No. 1002-69-3), specifically its boiling point, melting point, and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical methodologies for accurate determination.

Introduction to 1-Chlorodecane

1-Chlorodecane ($C_{10}H_{21}Cl$) is a halogenated alkane that serves as a vital intermediate in various organic syntheses.^[1] Its long alkyl chain and reactive chloro group make it a versatile building block for the introduction of a decyl moiety in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials.^[1] Understanding its core physical properties is paramount for its effective use in purification, reaction setup, and process scale-up.

Core Physicochemical Properties of 1-Chlorodecane

The physical state and behavior of **1-chlorodecane** under varying temperatures are dictated by its boiling point, melting point, and density. These properties are summarized below and will be explored in greater detail.

Property	Value	Temperature/Pressure Conditions	Source(s)
Boiling Point	223-226 °C	At 760 mmHg (Atmospheric Pressure)	[1][2][3]
Melting Point	-21 °C to -34 °C	Not Applicable	[1][2][3][4]
Density	~0.868 - 0.873 g/mL	20-25 °C	[1][3]
Molar Mass	176.73 g/mol	Not Applicable	[1][2][5]
Appearance	Colorless to light yellow liquid	Room Temperature	[1][2]

In-Depth Analysis of Physicochemical Properties

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.^[6] For **1-chlorodecane**, the literature consistently reports a boiling point of approximately 223 °C at standard atmospheric pressure.^{[2][3]} This relatively high boiling point, a consequence of its molecular weight and van der Waals forces, is a critical parameter for its purification.^[6]

Causality in Experimental Choices: Distillation is the primary method for purifying **1-chlorodecane**, and knowledge of its precise boiling point allows for efficient separation from reactants or byproducts with different volatilities.^[7] The choice of distillation conditions (e.g., simple vs. fractional, vacuum vs. atmospheric) is dictated by the thermal stability of the compound and the boiling points of potential impurities.

Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It serves as a crucial indicator of purity; pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities typically depress the melting point and broaden the melting range.^{[8][9]}

For **1-chlorodecane**, sources indicate a melting point in the range of -21 °C to -34 °C.[1][2][3][4] This variation may be attributable to differences in experimental methods or the purity of the samples analyzed. The low melting point confirms that **1-chlorodecane** exists as a liquid under standard laboratory conditions.[1]

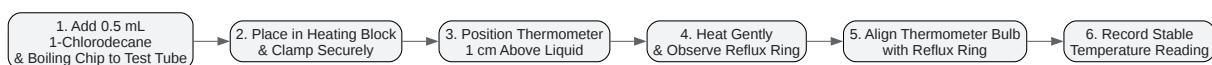
Causality in Experimental Choices: Determining the melting point of a substance like **1-chlorodecane**, which is liquid at room temperature, requires a cryostatic apparatus. The rate of cooling and subsequent slow warming is critical for observing the precise phase transition. A broad melting range observed during analysis would suggest the presence of isomers or other impurities.

Density

Density, the mass per unit volume of a substance, is a fundamental physical property used in material identification and process calculations.[10] The density of **1-chlorodecane** is approximately 0.868 g/mL at 25 °C, indicating it is less dense than water.[3]

Causality in Experimental Choices: This property is particularly relevant in liquid-liquid extractions, where **1-chlorodecane** would form the upper layer in an aqueous system. Accurate density measurements, which are temperature-dependent, are essential for calculating mass from a known volume, a common requirement in reaction stoichiometry and formulation development.[10]

Experimental Protocols for Property Determination


The following sections detail standardized, self-validating methodologies for the experimental determination of the boiling point, melting point, and density of **1-chlorodecane**.

Protocol for Boiling Point Determination (Micro-Reflux Method)

This method is highly reliable for small liquid volumes and provides an accurate boiling point by ensuring a state of equilibrium between the liquid and vapor phases.[11]

Step-by-Step Methodology:

- Sample Preparation: Add approximately 0.5 mL of **1-chlorodecane** into a small test tube. Introduce a small magnetic stir bar or a boiling chip to ensure smooth boiling and prevent bumping.[11]
- Apparatus Setup: Place the test tube in a heating block on a hot plate stirrer. Clamp the tube securely.
- Thermometer Placement: Position a calibrated thermometer so that its bulb is approximately 1 cm above the liquid's surface. This placement is crucial for measuring the temperature of the vapor, not the liquid itself.[11]
- Heating and Observation: Turn on the stirrer for gentle agitation. Begin heating the block. Observe the formation of a "reflux ring," which is a ring of condensing vapor on the test tube's inner wall.[11]
- Equilibrium Measurement: Adjust the thermometer's height so its bulb is level with the reflux ring. The temperature should stabilize at this point.
- Data Recording: Record the stable temperature as the boiling point of **1-chlorodecane**. A stable reading for at least 30-60 seconds indicates that the vapor and liquid are in equilibrium.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Protocol for Melting Point Determination (Cryostatic Capillary Method)

Due to its sub-zero melting point, a standard melting point apparatus must be used in conjunction with a cooling system.

Step-by-Step Methodology:

- Sample Preparation: Dip a capillary tube (sealed at one end) into a sample of **1-chlorodecane**. A small amount of liquid will be drawn in via capillary action.
- Freezing the Sample: Place the capillary tube in a cooling bath (e.g., dry ice/acetone) until the sample solidifies completely.
- Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus that has been pre-cooled to approximately -40 °C.
- Heating and Observation: Begin heating slowly, at a rate of approximately 1-2 °C per minute, to ensure thermal equilibrium.
- Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point. A narrow range (e.g., 0.5-1.0 °C) is indicative of high purity.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Protocol for Density Determination (Pycnometer Method)

This gravimetric method provides high accuracy and is a standard for determining the density of liquids.[\[12\]](#)

Step-by-Step Methodology:

- Preparation: Clean and thoroughly dry a pycnometer (a glass flask with a specific, known volume).[\[12\]](#)

- Mass of Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance and record its mass (m_1).
- Mass of Pycnometer with Sample: Fill the pycnometer to its calibrated volume with **1-chlorodecane**. Ensure there are no air bubbles. Weigh the filled pycnometer and record its mass (m_2).
- Temperature Control: Measure and record the temperature of the **1-chlorodecane** sample (T), as density is temperature-dependent.[10]
- Calculation:
 - Calculate the mass of the **1-chlorodecane**: $m_{\text{sample}} = m_2 - m_1$
 - The volume of the sample is the known volume of the pycnometer (V_{pyc}).
 - Calculate the density (ρ): $\rho = m_{\text{sample}} / V_{\text{pyc}}$
- Validation: For highest accuracy, the procedure should be repeated, and the results averaged. The pycnometer volume can be calibrated by performing the same procedure with deionized water, for which the density at various temperatures is well-documented.[13]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chlorodecane | Properties, Uses, Safety, Suppliers & SDS | Buy High-Purity 1-Chlorodecane Online – China Manufacturer [qiji-chem.com]

- 2. 1-Chlorodecane(1002-69-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. 1-Chlorodecane | 1002-69-3 [chemicalbook.com]
- 4. 1-Chlorodecane | CAS#:1002-69-3 | Chemsoc [chemsrc.com]
- 5. Show - Chemsafe [chemsafe.ptb.de]
- 6. phillysim.org [phillysim.org]
- 7. vernier.com [vernier.com]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Boiling point, melting point, and density of 1-Chlorodecane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663957#boiling-point-melting-point-and-density-of-1-chlorodecane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com